
2,5-DIOXOPYRROLIDIN-1-YL 3-BROMO-4-METHYLBENZOATE
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methylbenzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a pyrrolidinone ring and a brominated benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methylbenzoate typically involves the reaction of 3-bromo-4-methylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 3-bromo-4-methylbenzoic acid and N-hydroxysuccinimide.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Coupling Reactions: Coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in the presence of NHS.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an amide derivative.
Hydrolysis: The major products are 3-bromo-4-methylbenzoic acid and N-hydroxysuccinimide.
Coupling Reactions: The products are typically more complex molecules formed by linking the benzoate moiety to other functional groups.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methylbenzoate depends on its application. In biological systems, it can act as a cross-linking agent, modifying proteins and peptides by forming covalent bonds with specific amino acid residues. This modification can alter the activity, stability, and interactions of the biomolecules. The molecular targets and pathways involved vary depending on the specific application and the nature of the biomolecules being modified .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate
- 2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methylbenzoate is unique due to the presence of both a brominated benzoate moiety and a pyrrolidinone ring. This combination imparts specific reactivity and properties that are not found in other similar compounds. For example, the bromine atom allows for further functionalization through substitution reactions, while the pyrrolidinone ring provides stability and reactivity in coupling reactions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-2-3-8(6-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJCOXJDBRXHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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